molecular formula C12H24F2OSi B12590306 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol CAS No. 649717-93-1

1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol

Cat. No.: B12590306
CAS No.: 649717-93-1
M. Wt: 250.40 g/mol
InChI Key: KLSDLHSEZQGOOM-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated tertiary alcohol featuring a pent-4-en-2-ol backbone substituted with two fluorine atoms at the C1 position, a methyl group at C4, and a triethylsilyl (TES) group at C2. The TES group enhances steric bulk and lipophilicity, while the geminal difluoro motif may modulate electronic properties and acidity compared to non-fluorinated analogs. Though direct data for this compound are sparse in the provided evidence, its structural analogs offer insights into reactivity, physical properties, and applications.

Properties

CAS No.

649717-93-1

Molecular Formula

C12H24F2OSi

Molecular Weight

250.40 g/mol

IUPAC Name

1,1-difluoro-4-methyl-2-triethylsilylpent-4-en-2-ol

InChI

InChI=1S/C12H24F2OSi/c1-6-16(7-2,8-3)12(15,11(13)14)9-10(4)5/h11,15H,4,6-9H2,1-3,5H3

InChI Key

KLSDLHSEZQGOOM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(CC(=C)C)(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hydrocarbon, is treated with a fluorinating agent. The reaction conditions often require the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine and the potential hazards associated with its handling.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used as a building block for the synthesis of more complex organofluorine compounds

Biology and Medicine: The compound’s fluorinated nature makes it valuable in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a useful intermediate in drug synthesis.

Industry: In the industrial sector, 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves the interaction of its fluorine and silicon atoms with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its overall properties.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Refractive Index pKa
1,1-Difluoro-4-methyl-2-(triethylsilyl)pent-4-en-2-ol C₁₁H₂₀F₂OSi Not reported Not available Not available Not available Not reported
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol C₆H₆F₆O 232.10 97 1.36 1.332–1.336 9.62
(Z)-1-Chloro-5-(trimethylsilyl)pent-4-en-2-ol C₈H₁₇ClOSi 192.76 Not reported Not reported Not reported Not reported
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol C₆H₆F₆O₂ 248.10 Not reported Not reported Not reported Not reported

Research Findings

  • Geminal difluoro groups reduce acidity relative to trifluoro analogs (pKa ~9.62 vs. ~12–14 for non-fluorinated alcohols) .
  • Synthetic Utility :
    • Fluorinated pent-4-en-2-ol derivatives are synthesized via Petasis reactions (87% yield) or cross-metathesis (54% yield), suggesting scalable routes for the target compound .
  • Applications :
    • Fluorinated alcohols are pivotal in sensors (e.g., ADIOL polymers) and agrochemicals, where fluorine enhances polarity and metabolic stability .

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